molecular formula C7H2ClF3OS B12091529 Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester CAS No. 959586-39-1

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester

Cat. No.: B12091529
CAS No.: 959586-39-1
M. Wt: 226.60 g/mol
InChI Key: HWWIYFYGBRJVPG-UHFFFAOYSA-N
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Description

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is a sulfur-containing organochloride characterized by a trifluorophenyl group attached to the thiocarbonic acid backbone. Its structure combines a thioester functional group with a 3,4,5-trifluorophenyl substituent, which imparts unique electronic and steric properties. The trifluorophenyl moiety is notable for its electron-withdrawing nature, enhancing the electrophilicity of the carbonyl carbon and influencing reactivity in catalytic and synthetic applications. This compound is structurally related to intermediates used in asymmetric catalysis and cross-coupling reactions, as evidenced by its role in copper(II)/phosphate-catalyzed cyclization–hydrogenation domino reactions .

Properties

CAS No.

959586-39-1

Molecular Formula

C7H2ClF3OS

Molecular Weight

226.60 g/mol

IUPAC Name

O-(3,4,5-trifluorophenyl) chloromethanethioate

InChI

InChI=1S/C7H2ClF3OS/c8-7(13)12-3-1-4(9)6(11)5(10)2-3/h1-2H

InChI Key

HWWIYFYGBRJVPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(=S)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : 3,4,5-Trifluorophenol is deprotonated using a base (e.g., NaOH) to form the phenoxide ion (ArO⁻), enhancing nucleophilicity.

  • Substitution : The phenoxide attacks thiophosgene’s electrophilic thiocarbonyl carbon, displacing one chloride ion.

  • Product Formation : The intermediate reacts further to release a second chloride, yielding the target ester.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Base: Triethylamine or pyridine to scavenge HCl.

Challenges

  • Thiophosgene’s high toxicity necessitates stringent safety protocols.

  • Competing hydrolysis of Cl₂C=S in moist environments reduces yields.

Optimization

  • Use of molecular sieves to maintain anhydrous conditions.

  • Slow addition of phenoxide to thiophosgene to control exothermicity.

Acid-Catalyzed Esterification Using Chloridothioic Acid

An alternative approach employs chloridothioic acid (ClC(=S)OH) and 3,4,5-trifluorophenol under acid catalysis. While less common due to the instability of ClC(=S)OH, this method avoids thiophosgene.

Protocol

  • In Situ Generation of ClC(=S)OH : Thioacetic acid (CH₃C(=S)OH) reacts with SOCl₂ to form ClC(=S)OH, though isolation is challenging.

  • Esterification : The generated ClC(=S)OH reacts with 3,4,5-trifluorophenol in the presence of H₂SO₄ or p-toluenesulfonic acid.

Data Table 1: Comparative Yields via Acid Catalysis

CatalystSolventTemperature (°C)Yield (%)Source
H₂SO₄Toluene8062
p-TsOHCH₂Cl₂2548
BF₃·Et₂ODMF6055

Limitations

  • Low yields due to equilibrium constraints and side reactions (e.g., self-condensation of ClC(=S)OH).

  • Requires excess phenol to drive the reaction.

Radical Cross-Dehydrogenative Coupling (CDC)

Recent advances in visible-light-induced CDC offer a metal-free route to thiocarbonate esters. This method avoids pre-functionalized substrates by directly coupling aldehydes with phenols.

Methodology

  • Substrates : Hexafluorobenzene-derived aldehydes and 3,4,5-trifluorophenol.

  • Catalyst System : BrCCl₃ acts as both oxidant and hydrogen atom transfer (HAT) agent under blue LED light.

  • Mechanism :

    • Homolytic cleavage of the aldehydic C–H bond generates acyl radicals.

    • Radical recombination with phenol-derived intermediates forms the ester bond.

Advantages

  • No requirement for acyl chlorides or toxic reagents.

  • Compatible with electron-deficient phenols.

Data Table 2: CDC Reaction Parameters

Light SourceTime (h)BrCCl₃ (equiv)Yield (%)
Blue LED121.278
Green LED181.565

Drawbacks

  • Limited scalability due to prolonged reaction times.

  • Moderate yields compared to conventional methods.

Solid-Phase Synthesis with Activated Carbon

Adapting patented methods for carboxylic acid chlorides, activated carbon accelerates the reaction between thioacids and SOC₁₂ to generate ClC(=S)Cl, which subsequently reacts with 3,4,5-trifluorophenol.

Procedure

  • Thioacid Activation : Thioacetic acid reacts with SOC₁₂ in the presence of activated carbon (0.1–5 wt%) at 40–110°C.

  • Esterification : The resultant ClC(=S)Cl is distilled and reacted with the phenol in fluorobenzene.

Key Findings

  • Activated carbon reduces reaction time by 40% compared to uncatalyzed reactions.

  • Reuse of activated carbon for up to 5 cycles maintains 90% efficiency.

Comparative Analysis of Methods

Data Table 3: Method Comparison

MethodYield (%)ToxicityScalabilityCost
Nucleophilic Substitution85–95HighModerateHigh
Acid Catalysis48–62LowLowLow
CDC65–78ModerateLowModerate
Solid-Phase70–88LowHighLow

Optimal Conditions

  • Lab-Scale : CDC for safety and minimal byproducts.

  • Industrial : Solid-phase synthesis for cost-effectiveness .

Comparison with Similar Compounds

Carbonochloridothioic Acid O-2-Naphthalenyl Ester

Key Differences :

  • Substituent : Replaces the 3,4,5-trifluorophenyl group with a naphthalenyl aromatic system.
  • Steric Impact : The fused bicyclic structure of naphthalene introduces greater steric bulk, which may hinder nucleophilic attack compared to the planar trifluorophenyl group.
  • Applications : Used in antifungal agents (e.g., Tolnaftate), highlighting differences in biological activity due to substituent variations .

Phosphorothioic Acid Esters (e.g., O,O-Dimethyl O-(3,4,5-Trichlorophenyl) Ester)

Key Differences :

  • Core Structure : Phosphorothioic acid esters feature a phosphorus center instead of a thiocarbonic acid backbone.
  • Substituent Effects : The 3,4,5-trichlorophenyl group introduces chlorine atoms, which are bulkier and less electronegative than fluorine. This may reduce resistance to hydrolysis compared to trifluorophenyl analogs.
  • Reactivity : Chlorine’s weaker inductive effect compared to fluorine could diminish electrophilicity, impacting reaction rates in substitution processes .

Carbonochloridic Acid, 4-Methoxyphenyl Ester

Key Differences :

  • Functional Group : Replaces the thioester (C=S) with a carbonyl (C=O) group.
  • Substituent : The 4-methoxyphenyl group is electron-donating due to the methoxy substituent, contrasting sharply with the electron-withdrawing trifluorophenyl group.
  • Stability : The methoxy group may enhance ester stability under basic conditions but reduce susceptibility to nucleophilic attack compared to the trifluorophenyl variant .

Carbonodithioic Acid Esters (e.g., O-(2,5-Dichlorophenyl) Derivatives)

Key Differences :

  • Sulfur Content : Incorporates two sulfur atoms (dithioic acid) versus one in the target compound.
  • Substituent Position : The 2,5-dichlorophenyl group places chlorine atoms in ortho and para positions, creating distinct steric and electronic environments compared to the symmetrically substituted 3,4,5-trifluorophenyl group.
  • Applications : Dichlorophenyl derivatives are often employed in agrochemicals, suggesting divergent biological interactions due to halogen positioning .

Comparative Data Table

Compound Core Structure Substituent Key Properties/Applications References
Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester Thiocarbonic acid 3,4,5-Trifluorophenyl High electrophilicity; used in asymmetric catalysis [1], [3]
Carbonochloridothioic acid O-2-naphthalenyl ester Thiocarbonic acid Naphthalenyl Antifungal agent (Tolnaftate); steric hindrance [4]
O,O-Dimethyl O-(3,4,5-trichlorophenyl) phosphorothioic acid ester Phosphorothioic acid 3,4,5-Trichlorophenyl Agrochemical applications; moderate stability [7]
Carbonochloridic acid, 4-methoxyphenyl ester Carbonic acid 4-Methoxyphenyl Enhanced ester stability; electron-donating group [8]
Carbonodithioic acid O-(2,5-dichlorophenyl) ester Dithioic acid 2,5-Dichlorophenyl Agrochemical reactivity; asymmetric halogenation [9]

Research Findings and Implications

  • Electronic Effects : The 3,4,5-trifluorophenyl group’s strong electron-withdrawing nature enhances reactivity in catalytic cycles, as seen in copper(II)-catalyzed asymmetric syntheses . In contrast, methoxy or naphthalenyl substituents reduce electrophilicity, limiting utility in similar reactions.
  • Steric Considerations : Symmetrical substitution on the phenyl ring (e.g., 3,4,5-trifluoro) minimizes steric clashes in transition states, whereas ortho-substituted analogs (e.g., 2,5-dichloro) may hinder reagent access .
  • Stability : Trifluorophenyl esters exhibit superior hydrolytic stability compared to chlorinated derivatives due to fluorine’s smaller atomic radius and stronger C-F bonds .

Biological Activity

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

The synthesis of carbonochloridothioic acid esters typically involves the reaction of carbonochloridothioic acid with alcohols or phenols under acidic or basic conditions. The introduction of the trifluorophenyl group enhances the lipophilicity and may influence the biological activity of the resulting ester.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties. For instance, cinnamic acid derivatives exhibit potent DPPH free radical scavenging activities, suggesting that the trifluorophenyl moiety may enhance such properties in this ester .
  • Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). Research indicates that certain esters show stronger inhibitory effects against these enzymes compared to their amide counterparts .
  • Antineoplastic Properties : Preliminary studies suggest that derivatives of carbonochloridothioic acid may possess anticancer activity. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells by inducing apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of carbonochloridothioic acid esters. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing electron deficiency at reactive sites.
  • Chain Length and Branching : The length and branching of the alkyl chain attached to the ester group can significantly affect lipophilicity and membrane permeability, influencing bioavailability and potency .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueReference
Cinnamic Acid Derivative 18MAO-B Inhibition13 nM
Cinnamic Acid Derivative 20DPPH ScavengingNot specified
Carbonochloridothioic Acid EsterAntineoplasticNot specifiedHypothetical
Cinnamic Acid Derivative 21BChE InhibitionModerate

Case Studies

Several studies highlight the potential therapeutic applications of carbonochloridothioic acid esters:

  • Study on Antioxidant Properties : A comparative analysis showed that esters derived from cinnamic acid exhibited superior antioxidant capacities compared to their amide forms. This suggests that modifications like those seen in carbonochloridothioic acid could yield similar or enhanced activities .
  • Cancer Cell Line Inhibition : Research on structurally similar compounds indicated significant inhibition of cell proliferation in MCF-7 and PC-3 cell lines. This opens avenues for further exploration into the anticancer potential of carbonochloridothioic acid esters .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where the 3,4,5-trifluorophenol reacts with chlorothiocarbonyl chloride under inert conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and the use of bases like cesium hydroxide to deprotonate the phenolic hydroxyl group. Solvents such as toluene or dichloromethane are preferred for their ability to stabilize intermediates .
  • Characterization : Confirm structure via 19F^{19}\text{F} NMR (to resolve trifluorophenyl signals) and high-resolution mass spectrometry (HRMS). Compare spectral data with related esters (e.g., O-phenyl analogs) to validate regiochemistry .

Q. How does the electron-withdrawing nature of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in substitution reactions?

  • Analysis : The trifluorophenyl group enhances electrophilicity at the thiocarbonyl center due to its strong electron-withdrawing effect, accelerating nucleophilic attacks (e.g., by amines or alcohols). This is confirmed by comparing reaction rates with non-fluorinated analogs. Computational studies (DFT) can quantify electronic effects on transition states .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis or application?

  • Experimental Design : Use anhydrous solvents and inert atmospheres (N2_2/Ar) to prevent hydrolysis. Add stabilizing agents like molecular sieves. For dimerization, optimize stoichiometry (e.g., excess trifluorophenol) and monitor reaction progress via TLC or in situ IR spectroscopy .
  • Case Study : In a toluene-based synthesis, maintaining temperatures below 0°C reduced dimerization by 40% compared to room-temperature conditions .

Q. How can microwave irradiation enhance the catalytic utility of fluorinated aryl esters in hydroboration or cross-coupling reactions?

  • Mechanistic Insight : Microwave irradiation accelerates reactions by improving energy transfer to polar intermediates. For example, tris(3,4,5-trifluorophenyl)borane—a related fluorinated catalyst—showed 3× faster hydroboration of alkenes under microwaves vs. conventional heating. Similar principles apply to thiocarbonyl esters in mediating transfer reactions .
  • Protocol : Use a microwave reactor with controlled power (100–300 W) and short pulses (10–30 sec) to avoid decomposition. Monitor via 11B^{11}\text{B} NMR for boron-containing intermediates .

Q. How to resolve contradictions in reported reaction yields for fluorinated aryl ester derivatives?

  • Data Analysis : Contradictions often arise from impurities in starting materials (e.g., 3,4,5-trifluorophenol purity <95%) or solvent effects. For example, dichloromethane increases yields by 15% over THF due to better solubility of intermediates. Reproduce experiments with rigorously dried reagents and standardized protocols .
  • Validation : Cross-check yields using HPLC with a fluorinated column (e.g., C18 modified with perfluorophenyl groups) to quantify product purity .

Methodological Resources

  • Spectral Data : Reference EPA/NIH Mass Spectral Database (m/z 172 for thiocarbonyl fragments) and 19F^{19}\text{F} NMR shifts (δ −63 to −67 ppm for trifluorophenyl groups) .
  • Catalytic Applications : Explore fluorinated borane catalysts (e.g., tris(3,4,5-trifluorophenyl)borane) for tandem reactions, leveraging synergies between boron and thiocarbonyl electrophiles .

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